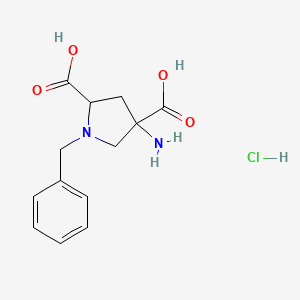![molecular formula C17H26N2 B15124498 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclic azabicyclo[5.3.1]undecane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the bicyclic amine.
Final amination step:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A closely related compound with a ketone group instead of an amine.
9-Benzyl-9-azabicyclo[5.3.1]undecane: A simpler analog without the amine group.
Uniqueness: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is unique due to the presence of the amine group at the 11th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C17H26N2 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC 名称 |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-amine |
InChI |
InChI=1S/C17H26N2/c18-17-15-9-5-2-6-10-16(17)13-19(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-17H,2,5-6,9-13,18H2 |
InChI 键 |
BLYXBVBIVQUIRI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CN(CC(C2N)CC1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


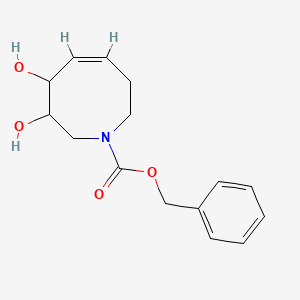

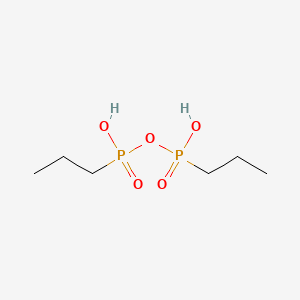
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
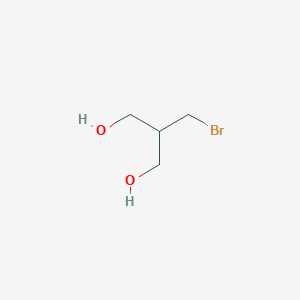

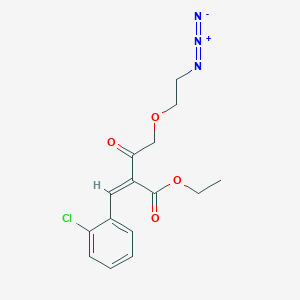
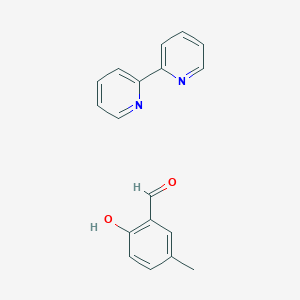
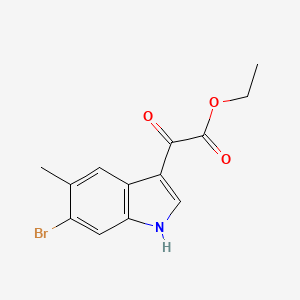
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
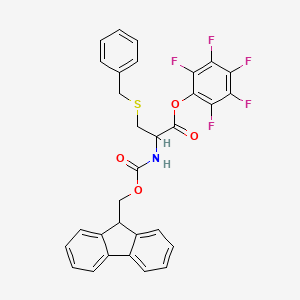

![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
